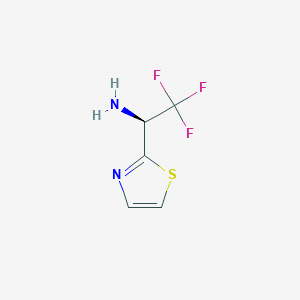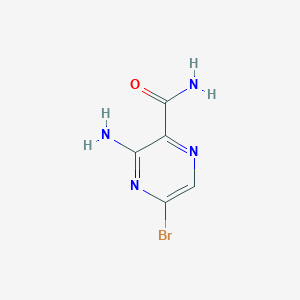![molecular formula C14H26N2O3 B12975419 tert-Butyl 4-amino-1-oxa-8-azaspiro[5.5]undecane-8-carboxylate](/img/structure/B12975419.png)
tert-Butyl 4-amino-1-oxa-8-azaspiro[5.5]undecane-8-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 4-amino-1-oxa-8-azaspiro[5.5]undecane-8-carboxylate: is a spirocyclic compound characterized by a unique structural framework.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-amino-1-oxa-8-azaspiro[5.5]undecane-8-carboxylate typically involves the Prins cyclization reaction. The reaction conditions often include the use of a Grubbs catalyst for olefin metathesis .
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl 4-amino-1-oxa-8-azaspiro[5.5]undecane-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-Butyl 4-amino-1-oxa-8-azaspiro[5.5]undecane-8-carboxylate is used as a building block for the synthesis of more complex spirocyclic compounds .
Biology: In biological research, this compound has been studied for its potential as an inhibitor of the MmpL3 protein of Mycobacterium tuberculosis, showing high activity against antibiotic-sensitive and multiresistant strains .
Medicine: In medicinal chemistry, spirocyclic compounds like this one are explored for their potential as drug candidates due to their unique structural features and biological activities .
Mécanisme D'action
The mechanism of action of tert-Butyl 4-amino-1-oxa-8-azaspiro[5.5]undecane-8-carboxylate involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of the MmpL3 protein in Mycobacterium tuberculosis, a transporter protein essential for the survival of the bacterium . The inhibition of this protein disrupts the bacterial cell wall synthesis, leading to the death of the bacterium .
Comparaison Avec Des Composés Similaires
- tert-Butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
- tert-Butyl 4-benzyl-1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate
Uniqueness: The uniqueness of tert-Butyl 4-amino-1-oxa-8-azaspiro[5.5]undecane-8-carboxylate lies in its specific spirocyclic structure and its potential as a potent inhibitor of the MmpL3 protein, making it a promising candidate for antituberculosis drug development .
Propriétés
Formule moléculaire |
C14H26N2O3 |
|---|---|
Poids moléculaire |
270.37 g/mol |
Nom IUPAC |
tert-butyl 4-amino-1-oxa-8-azaspiro[5.5]undecane-8-carboxylate |
InChI |
InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-7-4-6-14(10-16)9-11(15)5-8-18-14/h11H,4-10,15H2,1-3H3 |
Clé InChI |
BRRZDSQGYGXUJF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCC2(C1)CC(CCO2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-8-methoxypyrrolo[1,2-a]quinoxaline](/img/structure/B12975342.png)

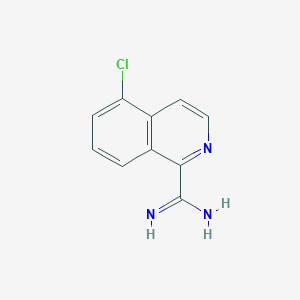
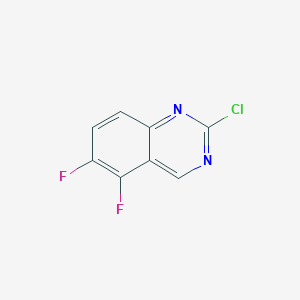
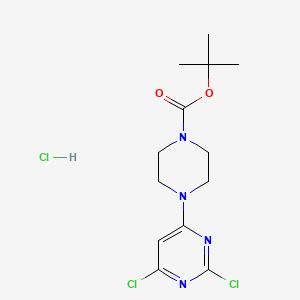
![(S)-Tetraethyl (6,6'-dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(phosphonate)](/img/structure/B12975368.png)

![2-(Methoxymethyl)-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B12975373.png)

![5-(2-hydroxyphenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B12975392.png)
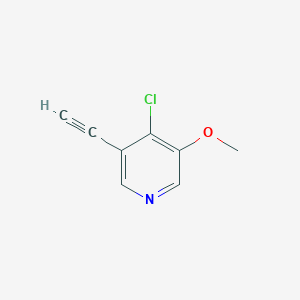
![2-Isobutyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12975396.png)
